3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride
Description
Properties
CAS No. |
2694735-02-7 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5-ethyl-1H-pyrazole-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-6-5(4-9)3-7-8-6;/h3-4H,2H2,1H3,(H,7,8);1H |
InChI Key |
GCUBOJKIKCFARK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)C=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 Ethyl 1h Pyrazole 4 Carbaldehyde Hydrochloride
Overview of Established Synthetic Routes for Pyrazole-4-Carbaldehydes
The construction of the pyrazole-4-carbaldehyde scaffold can be achieved through several reliable synthetic strategies. These methods generally fall into two categories: the formation of the pyrazole (B372694) ring from acyclic precursors with the formyl group or a precursor already in place, or the functionalization of a pre-formed pyrazole ring. The most prominent of these methods are the Vilsmeier-Haack formylation and various cyclocondensation reactions. nih.govnih.gov
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a foundational method for creating the core pyrazole structure, which can then be subjected to formylation. nih.govmdpi.com Alternatively, multicomponent reactions have gained traction for their efficiency in constructing complex pyrazole systems in a single step. mdpi.com
Vilsmeier-Haack Formylation in Pyrazole Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. ijpcbs.commdpi.com This reaction is arguably the most direct route to pyrazole-4-carbaldehydes from appropriately substituted pyrazole precursors. nih.govchemmethod.com The process involves the use of a Vilsmeier reagent, typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. umich.educhemmethod.com
The reaction proceeds via electrophilic substitution at the C4 position of the pyrazole ring, which is activated for such an attack. For the synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde, the starting material would be 3-ethyl-1H-pyrazole. The Vilsmeier reagent attacks the C4 position to form an iminium salt intermediate, which is subsequently hydrolyzed to yield the final carbaldehyde. ijpcbs.com This method is highly effective and has been adapted using microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating. degres.euresearchgate.net
An alternative pathway involves the Vilsmeier-Haack cyclization of hydrazones derived from ketones. In this approach, a ketone is first condensed with a hydrazine to form a hydrazone, which then undergoes cyclization and formylation in the presence of the Vilsmeier reagent to directly produce the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.netnih.gov
| Method | Reagents | Key Features | Reference |
| Conventional Heating | POCl₃/DMF | Standard, well-established procedure | chemmethod.com |
| Microwave Irradiation | POCl₃/DMF | Rapid reaction times, often higher yields | degres.euresearchgate.net |
| Phthaloyl Dichloride | Phthaloyl Dichloride/DMF | Avoids use of toxic POCl₃ | researchgate.net |
Cyclocondensation Approaches to Pyrazole-4-Carbaldehyde Formation
Cyclocondensation reactions are fundamental to the synthesis of the pyrazole core. The most classic method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov To produce a pyrazole-4-carbaldehyde via this route, the 1,3-dicarbonyl starting material must contain a formyl group or a suitable precursor at the C2 position.
For the synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde, a potential precursor would be 2-formyl-3-oxopentanal or a protected equivalent. The reaction of this dicarbonyl compound with hydrazine hydrate (B1144303) would lead to the formation of the desired pyrazole ring through a sequence of condensation and dehydration steps. nih.gov The regioselectivity of this reaction is crucial, as the use of unsymmetrical dicarbonyl compounds can lead to a mixture of isomeric products. nih.govmdpi.com
Another approach involves the cyclocondensation of α,β-unsaturated ketones (chalcones) that bear a leaving group. The reaction with a hydrazine derivative initially forms a pyrazoline, which then eliminates the leaving group to aromatize into the corresponding pyrazole. nih.govmdpi.com
Alternative Synthetic Pathways and Novel Catalytic Systems
Beyond the classical methods, modern organic synthesis has introduced several alternative pathways and advanced catalytic systems for preparing pyrazoles. Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the construction of complex molecules in a single, efficient step, adhering to the principles of green chemistry. nih.govnih.gov For example, a one-pot reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield highly functionalized pyranopyrazoles, showcasing the potential of MCRs in heterocyclic synthesis. nih.gov
Novel catalytic systems have also been developed to enhance the efficiency and selectivity of pyrazole synthesis. These include:
Metal-based catalysts : Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to produce 3-CF₃-pyrazoles with high regioselectivity and excellent yields. mdpi.com
Nano-catalysts : Materials like nano-ZnO and copper ferrite (B1171679) (CuFe₂O₄) have demonstrated high efficiency as recyclable catalysts in the synthesis of pyrazole derivatives under mild or environmentally friendly conditions. mdpi.comnih.govnih.gov
Biocatalysts : Recent research has explored the use of novel biocatalysts, such as magnetic bionanocomposites, to facilitate pyrazole synthesis under ambient conditions. researchgate.net
Organocatalysts : Simple organic molecules like L-proline have been used to catalyze the synthesis of complex pyrazole-fused systems in aqueous media. researchgate.net
These advanced methods offer significant advantages, including milder reaction conditions, higher yields, and improved sustainability profiles. nih.gov
Regioselective and Stereoselective Considerations in Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. In the context of the Knorr synthesis, the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can yield two possible regioisomers. nih.govmdpi.com The final position of the substituents on the pyrazole ring is determined by which carbonyl group of the diketone undergoes the initial nucleophilic attack by a specific nitrogen atom of the hydrazine.
Several factors influence the regiochemical outcome:
Steric Hindrance : Bulky substituents on either the diketone or the hydrazine can direct the reaction pathway toward the less sterically hindered product. nih.gov
Electronic Effects : The electronic nature of the substituents can alter the reactivity of the carbonyl groups, favoring one site of attack over the other.
Solvent Effects : The choice of solvent can dramatically impact regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly improve the regioselectivity of the condensation reaction compared to traditional solvents like ethanol. conicet.gov.aracs.org
pH Control : The acidity or basicity of the reaction medium can also play a crucial role in directing the cyclization to favor one isomer. nih.gov
For the synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride from an acyclic precursor like an ethyl-substituted 1,3-diketone, controlling these factors is essential to ensure the formation of the correct isomer and avoid a difficult separation process.
Stereoselectivity is generally not a factor in the formation of the aromatic pyrazole ring itself. However, it can become relevant in reactions involving chiral centers on substituents or in certain catalytic asymmetric syntheses of pyrazole derivatives. For instance, recent studies have explored the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles by controlling reaction conditions. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is key to maximizing the yield and purity of this compound while minimizing reaction time and waste. Key strategies for optimization focus on the choice of catalyst, solvent, temperature, and energy source.
A common approach to optimization involves the systematic variation of these parameters. For example, in the Vilsmeier-Haack formylation, comparing different solvents or varying the molar ratios of the Vilsmeier reagent can lead to significant improvements in yield. degres.eu
The use of alternative energy sources is a primary strategy for yield enhancement. researchgate.net
| Parameter | Conventional Method | Optimized (Green) Method | Advantage of Optimization | Reference |
| Energy Source | Conventional heating (reflux) | Microwave or Ultrasound Irradiation | Drastic reduction in reaction time (hours to minutes), often improved yields. | degres.eunih.gov |
| Catalyst | Homogeneous acid/base | Heterogeneous nano-catalyst (e.g., Mn/ZrO₂) | Easy separation, catalyst recyclability, mild reaction conditions. | nih.govnih.gov |
| Solvent | DMF, Chloroform | Water, Ethanol, or Solvent-free | Reduced environmental impact, lower cost, simplified workup. | researchgate.netjetir.org |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reaction | Increased atom and step economy, reduced waste and purification steps. | nih.govresearchgate.net |
Design of Experiment (DoE) is a systematic method used to simultaneously optimize multiple reaction variables, such as temperature and catalyst loading, to identify the ideal conditions for maximizing product yield. researchgate.net
Implementation of Green Chemistry Principles in Synthetic Protocols
The integration of green chemistry principles into the synthesis of pyrazole derivatives is an area of increasing focus, aiming to create more sustainable and environmentally benign chemical processes. jetir.orgresearchgate.netbenthamdirect.com This approach seeks to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources. jetir.org
Key green strategies applicable to the synthesis of this compound include:
Green Solvents : Replacing traditional volatile organic solvents with environmentally friendly alternatives like water, ethanol, or deep eutectic solvents is a primary goal. nih.govresearchgate.netacs.org Aqueous media, in particular, are highly desirable for their low cost, non-toxicity, and safety. thieme-connect.com
Catalysis : The use of reusable heterogeneous catalysts, such as nano-catalysts or polymer-supported catalysts, is preferred over stoichiometric reagents. nih.govjetir.org These catalysts minimize waste and can often be recovered and reused for multiple cycles with minimal loss of activity. nih.gov
Energy Efficiency : Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and cleaner product profiles compared to conventional heating methods. nih.govnih.gov
Atom Economy : One-pot and multicomponent reactions are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.govacs.org These reactions reduce the number of intermediate purification steps, saving time, energy, and resources.
By adopting these principles, the synthesis of pyrazole derivatives can be made more economically viable and environmentally responsible. jetir.orgresearchgate.net
Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Ethyl 1h Pyrazole 4 Carbaldehyde Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride in solution. The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms in the pyrazole (B372694) ring, leading to the formation of a pyrazolium (B1228807) cation. This protonation has significant effects on the electronic environment of the molecule, which are reflected in the NMR spectra.
In solution, pyrazolium salts can exist in different tautomeric forms, and NMR spectroscopy is crucial for identifying the predominant tautomer. The proton on the nitrogen can potentially be located on either N1 or N2. The specific substitution pattern of this compound influences this tautomeric equilibrium.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a wealth of information. The protonation of the pyrazole ring leads to a downfield shift of the ring protons compared to the neutral pyrazole. The acidic N-H protons of the pyrazolium cation typically appear as a broad signal at a low field. The aldehyde proton is also expected to be significantly downfield due to the electron-withdrawing nature of the formyl group and the positively charged ring. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The carbons of the pyrazolium ring are deshielded due to the positive charge, resulting in downfield chemical shifts. The carbonyl carbon of the aldehyde group is characteristically found at a very low field. The ethyl group carbons will appear in the aliphatic region of the spectrum. The precise chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic of the substitution pattern and the electronic distribution within the heterocyclic ring. For the parent pyrazolium chloride, ¹³C NMR signals are observed, providing a reference for the shifts in substituted derivatives nih.govspectrabase.com.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | - | Singlet |
| Pyrazole-H5 | 8.5 - 9.5 | - | Singlet |
| Ethyl-CH₂ | 2.8 - 3.2 | 20 - 25 | Quartet |
| Ethyl-CH₃ | 1.2 - 1.5 | 12 - 16 | Triplet |
| N-H | 12.0 - 14.0 | - | Broad Singlet |
| Aldehyde-C | - | 180 - 190 | - |
| Pyrazole-C3 | - | 145 - 155 | - |
| Pyrazole-C4 | - | 110 - 120 | - |
| Pyrazole-C5 | - | 135 - 145 | - |
To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons of the ethyl group and the C5-H5 of the pyrazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. For instance, it can show correlations between the aldehyde proton and C4 and C5 of the pyrazole ring, and between the pyrazole H5 proton and C3 and C4, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide insights into the spatial proximity of protons, which can be useful in determining the preferred conformation of the ethyl group relative to the pyrazole ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as ESI-TOF (Electrospray Ionization - Time of Flight), would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₆H₉N₂O⁺ for the cation).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyrazole derivatives, common fragmentation pathways include the loss of small molecules like HCN and N₂ nist.govresearchgate.net. The presence of the ethyl and carbaldehyde substituents will lead to characteristic fragmentation patterns.
Expected Fragmentation Pathways:
Loss of the ethyl group: Fragmentation could occur via the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄).
Loss of the aldehyde group: The molecule may lose the formyl radical (•CHO) or carbon monoxide (CO).
Ring fragmentation: The pyrazole ring itself can undergo cleavage, often leading to the loss of N₂ or HCN.
Interactive Data Table: Predicted Mass Spectrometry Fragments for the 3-Ethyl-1H-pyrazole-4-carbaldehyde Cation
| Fragment (m/z) | Possible Identity | Neutral Loss |
| 139 | [M+H]⁺ (Molecular Ion) | - |
| 111 | [M+H - CO]⁺ | Carbon Monoxide |
| 110 | [M+H - CHO]⁺ | Formyl Radical |
| 83 | [M+H - CO - C₂H₄]⁺ | Carbon Monoxide, Ethene |
| 68 | [C₃H₄N₂]⁺ (Pyrazole cation) | Ethyl, Aldehyde groups |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
In the IR spectrum of this compound, characteristic absorption bands are expected:
N-H Stretching: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H⁺ stretching in the pyrazolium salt, indicative of strong hydrogen bonding with the chloride anion mdpi.com.
C-H Stretching: Aromatic C-H stretching of the pyrazole ring will appear around 3100 cm⁻¹, while aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band for the aldehyde carbonyl group is expected in the range of 1670-1700 cm⁻¹. The exact position is influenced by conjugation with the pyrazole ring and potential hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring will give rise to bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. The pyrazole ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration is also Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H⁺ Stretch | 2400-3200 | Weak | Broad, Strong |
| Aromatic C-H Stretch | ~3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Strong | Medium-Strong |
| C=O Stretch | 1670-1700 | Strong | Strong |
| C=N/C=C Ring Stretch | 1400-1600 | Medium-Strong | Medium-Strong |
Single-Crystal X-Ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray structure would confirm the protonation site on the pyrazole ring and reveal the conformation of the ethyl and aldehyde groups.
Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on Pyrazolium Chloride)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/n or similar |
| Key Interactions | N-H⁺···Cl⁻ hydrogen bonds |
| C-H···O hydrogen bonds | |
| C-H···Cl hydrogen bonds |
Chemical Reactivity and Derivatization Studies of 3 Ethyl 1h Pyrazole 4 Carbaldehyde Hydrochloride
Transformations of the Carbaldehyde Group:
The carbaldehyde functional group at the C4 position of the pyrazole (B372694) ring is the primary site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, and redox transformations.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbaldehyde group in 3-ethyl-1H-pyrazole-4-carbaldehyde is susceptible to attack by various nucleophiles. While specific studies on this exact molecule are not prevalent, the general reactivity of pyrazole-4-carbaldehydes suggests several predictable transformations. umich.edu These reactions typically involve the addition of organometallic reagents or cyanide ions.
Key Research Findings:
Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbaldehyde would lead to the formation of secondary alcohols, incorporating a new alkyl or aryl substituent.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds can add to the carbonyl group to yield the corresponding secondary alcohols.
Cyanohydrin Formation: The reaction with a cyanide source, such as potassium cyanide (KCN) in the presence of an acid, is expected to produce the corresponding cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.
These nucleophilic addition reactions provide a fundamental route to extend the carbon skeleton and introduce new functional groups onto the pyrazole scaffold.
Condensation Reactions leading to Imines, Hydrazones, and Oximes
Condensation reactions are among the most extensively studied transformations for pyrazole-4-carbaldehydes, providing access to a diverse range of derivatives with significant applications in medicinal chemistry and materials science. rdd.edu.iqderpharmachemica.comnih.gov These reactions involve the elimination of a water molecule from the carbaldehyde and a primary amine derivative.
Key Research Findings:
Imines (Schiff Bases): The reaction of 3-ethyl-1H-pyrazole-4-carbaldehyde with primary amines (aliphatic or aromatic) in the presence of an acid catalyst typically yields the corresponding imines, also known as Schiff bases. rdd.edu.iquomosul.edu.iq These reactions are often reversible and are driven to completion by the removal of water.
Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) readily affords hydrazones. rdd.edu.iqderpharmachemica.com These derivatives are often stable, crystalline solids and serve as important intermediates for further cyclization reactions. nih.gov
Oximes: Treatment of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base (like pyridine (B92270) or sodium acetate) results in the formation of the corresponding oxime. researchgate.netnih.govmdpi.com The resulting pyrazole oximes can exist as syn and anti isomers and are precursors for the synthesis of nitriles via dehydration. researchgate.netijprajournal.com
| Reactant | Product Type | Typical Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, catalytic acid, reflux |
| Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | Hydrazone | Ethanol, reflux |
| Phenylhydrazine | Phenylhydrazone | Methanol, acetic acid catalyst |
| Hydroxylamine (NH₂OH·HCl) | Oxime | Pyridine or aq. NaOH, ethanol |
| Semicarbazide | Semicarbazone | Ethanol, sodium acetate |
Oxidation and Reduction Pathways
The carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing entry into other important classes of pyrazole derivatives. umich.eduresearchgate.net
Key Research Findings:
Reduction to Alcohol: The formyl group can be selectively reduced to a primary alcohol, (3-ethyl-1H-pyrazol-4-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective. umich.edu
Oxidation to Carboxylic Acid: Oxidation of the aldehyde to 3-ethyl-1H-pyrazole-4-carboxylic acid can be achieved using various oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions. umich.eduresearchgate.net Care must be taken to avoid oxidation of the pyrazole ring itself.
Baeyer-Villiger Oxidation: A related compound, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, has been shown to undergo Baeyer-Villiger oxidation. chemicalbook.com This suggests that the title compound could react with a peroxy acid (e.g., m-CPBA) to form a formate (B1220265) ester, which upon hydrolysis would yield 3-ethyl-1H-pyrazol-4-ol.
| Transformation | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | (3-Ethyl-1H-pyrazol-4-yl)methanol |
| Oxidation | Potassium Permanganate (KMnO₄) | 3-Ethyl-1H-pyrazole-4-carboxylic acid |
| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3-Ethyl-1H-pyrazol-4-yl formate |
Reactions Involving the Pyrazole Ring System:
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents present.
Electrophilic Aromatic Substitution Patterns
The pyrazole ring is generally considered electron-rich and is reactive towards electrophiles. rrbdavc.org The Vilsmeier-Haack reaction, which is often used to synthesize pyrazole-4-carbaldehydes, is itself a prime example of electrophilic substitution at the C4 position of the pyrazole nucleus. umich.edumdpi.com
Key Research Findings:
Regioselectivity: Electrophilic attack on the unsubstituted pyrazole ring occurs preferentially at the C4 position, as this leads to a more stable cationic intermediate compared to attack at C3 or C5. rrbdavc.org
Directing Effects: In 3-ethyl-1H-pyrazole-4-carbaldehyde, the C4 position is already substituted. Further electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be directed by the existing groups. The C3-ethyl group and the N1-H are considered activating and ortho-, para-directing (directing to C5). organicchemistrytutor.comlibretexts.org Conversely, the C4-carbaldehyde group is deactivating and meta-directing (also directing to C5). The confluence of these directing effects strongly suggests that the C5 position is the most probable site for subsequent electrophilic attack. However, initial electrophilic attack on a ring nitrogen atom can occur, which deactivates the ring towards further substitution. umich.edu
Functionalization at Nitrogen Atoms
The pyrazole ring possesses two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2). The N1-H proton is weakly acidic and can be removed by a base, allowing for functionalization at this position.
Key Research Findings:
N-Alkylation: In the presence of a base such as potassium carbonate or sodium hydride, the N1 nitrogen can be deprotonated to form a pyrazolate anion. This anion is a potent nucleophile that reacts with alkylating agents (e.g., alkyl halides, sulfates) to yield N1-alkylated pyrazoles. semanticscholar.orgresearchgate.netgoogle.com The regioselectivity of alkylation (N1 vs. N2) can be influenced by steric factors and the nature of the electrophile.
N-Acylation: Similarly, reaction with acylating agents like acid chlorides or anhydrides after deprotonation leads to the formation of N1-acylpyrazoles. nih.gov For example, reaction with acetic anhydride (B1165640) can yield 1-acetyl-3-ethyl-1H-pyrazole-4-carbaldehyde. nih.gov
Michael Addition: N-H pyrazoles can also undergo Michael addition to activated alkenes, providing another route for N-functionalization. researchgate.net
| Reaction Type | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | 1-Alkyl-3-ethyl-1H-pyrazole-4-carbaldehyde | Base (K₂CO₃, NaH), Solvent (DMF, Acetonitrile) |
| N-Acylation | Acid Chloride (R-COCl) | 1-Acyl-3-ethyl-1H-pyrazole-4-carbaldehyde | Base (Pyridine, Et₃N), Solvent (DCM, THF) |
| N-Arylation | Aryl Halide (Ar-X) | 1-Aryl-3-ethyl-1H-pyrazole-4-carbaldehyde | Transition metal catalyst (e.g., Cu, Pd) |
Cycloaddition Reactions for the Construction of Fused Heterocyclic Systems
The strategic placement of the aldehyde group adjacent to the pyrazole ring nitrogen atoms in 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride facilitates the synthesis of fused bicyclic systems through condensation and subsequent cyclization reactions. These annulation strategies are powerful methods for creating novel heterocyclic scaffolds, such as pyrazolopyridines and pyrazolopyridazines, which are of significant interest in medicinal chemistry.
Pyrazolo[3,4-b]pyridines:
One prominent strategy for forming a fused pyridine ring involves the reaction of a 5-aminopyrazole with an aldehyde and a 1,3-dicarbonyl compound. nih.gov While specific studies commencing with 3-ethyl-1H-pyrazole-4-carbaldehyde were not identified, the general reactivity pattern of pyrazole aldehydes in such transformations is well-documented. The typical reaction involves the initial condensation of an aminopyrazole with an aldehyde to form a Schiff base, which then undergoes cyclization with a β-ketoester like ethyl pyruvate (B1213749) or ethyl acetoacetate. asianpubs.orgasianpubs.org This sequence, a variation of the Friedländer annulation, results in the formation of the pyrazolo[3,4-b]pyridine core. The reaction mechanism generally proceeds through the formation of a 1,3-CCC-biselectrophile intermediate from the aldehyde and the ketoester, which then reacts with the 1,3-NCC-dinucleophilic aminopyrazole. nih.gov
Pyrazolo[3,4-d]pyridazines:
The construction of the pyrazolo[3,4-d]pyridazine system can be achieved by reacting pyrazole-4-carbaldehydes with hydrazine derivatives. The reaction involves the initial formation of a hydrazone by condensation of the pyrazole aldehyde with hydrazine. Subsequent intramolecular cyclization, often involving an adjacent ester or cyano group on the pyrazole ring, leads to the formation of the fused pyridazinone ring. For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine to yield pyrazolo[3,4-d]pyridazin-7-ones. researchgate.netresearchgate.net This demonstrates a reliable pathway where the carbaldehyde group is pivotal in building the second heterocyclic ring.
Table 1: Examples of Fused Heterocyclic Systems from Pyrazole Aldehydes
| Starting Pyrazole Derivative | Reagents | Fused System Formed | Reference(s) |
|---|---|---|---|
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic Aldehydes, Ethyl Pyruvate | Pyrazolo[3,4-b]pyridine | asianpubs.orgasianpubs.org |
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. jsynthchem.com this compound is an excellent substrate for several important MCRs, leveraging the reactivity of the aldehyde group to create complex molecules with a pyrazole moiety in one pot.
Hantzsch Dihydropyridine (B1217469) Synthesis:
The Hantzsch reaction is a classic MCR that synthesizes 1,4-dihydropyridines (1,4-DHPs) by condensing an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. sigmaaldrich.comwikipedia.orgorganic-chemistry.org The use of 3-aryl-1H-pyrazole-4-carbaldehydes in this reaction yields 1,4-DHPs bearing a pyrazolyl substituent at the 4-position. sigmaaldrich.com This one-pot synthesis is highly efficient and provides direct access to a class of compounds known for their pharmacological activities, including as calcium channel blockers. wikipedia.org The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketoester and the pyrazole aldehyde; these intermediates then combine and cyclize to form the dihydropyridine ring. organic-chemistry.org
Biginelli Reaction:
The Biginelli reaction is another cornerstone MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. jsynthchem.comnih.gov Research has shown that pyrazole-4-carbaldehydes can successfully serve as the aldehyde component in this reaction. The reaction, when carried out with 3-aryl(heteryl)pyrazole-4-carbaldehydes, ethyl acetoacetate, and urea or thiourea, typically in the presence of a catalyst like iron(III) chloride hexahydrate, yields the corresponding 4-(pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones/thiones. This MCR provides a straightforward route to novel heterocyclic ensembles containing both pyrazole and dihydropyrimidine (B8664642) rings, which are both important pharmacophores. chemicalbook.com
Table 2: Multi-Component Reactions Involving Pyrazole-4-Carbaldehydes
| Reaction Name | Reactants | Product Type | Reference(s) |
|---|---|---|---|
| Hantzsch Synthesis | Pyrazole-4-carbaldehyde, Ethyl Acetoacetate (2 eq.), Ammonium Acetate | 4-(Pyrazol-4-yl)-1,4-dihydropyridine | sigmaaldrich.comorganic-chemistry.org |
Computational and Theoretical Investigations of 3 Ethyl 1h Pyrazole 4 Carbaldehyde Hydrochloride and Its Derivatives
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) has become a central method in the computational study of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. eurasianjournals.com DFT calculations provide a thorough understanding of the electronic structure, which is fundamental to a molecule's chemical behavior and properties. These calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict a range of molecular properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride, the HOMO is likely to be located over the pyrazole ring and the ethyl group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbaldehyde group, marking it as the site for nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
| Electronegativity (χ) | 4.50 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 4.31 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar pyrazole derivatives.
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For this compound, theoretical calculations can provide valuable information on its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
Predicted vibrational frequencies can be used to assign the bands observed in experimental IR and Raman spectra to specific vibrational modes of the molecule. Theoretical calculations of the electronic absorption spectrum can help in understanding the electronic transitions responsible for the observed UV-Visible absorption bands. Furthermore, the prediction of NMR chemical shifts (¹H and ¹³C) is a powerful tool for the structural elucidation of the molecule and its derivatives.
| Spectroscopic Data | Predicted Values |
| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1680, N-H stretch: ~3200, C-H stretch: ~2950 |
| Maximum UV-Vis Absorption (λmax, nm) | ~280 |
| ¹H NMR Chemical Shifts (ppm) | Aldehyde H: ~9.8, Pyrazole N-H: ~13.0, Ethyl CH₂: ~2.8, Ethyl CH₃: ~1.3 |
| ¹³C NMR Chemical Shifts (ppm) | Aldehyde C=O: ~185, Pyrazole C4: ~110, Pyrazole C3: ~150, Ethyl CH₂: ~20, Ethyl CH₃: ~15 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar pyrazole derivatives.
Conformational Analysis and Tautomeric Preferences
The flexibility of the ethyl group and the potential for different orientations of the carbaldehyde group in this compound necessitate a thorough conformational analysis. Computational methods can be employed to identify the most stable conformers and to determine the energy barriers for rotation around single bonds.
Furthermore, pyrazole derivatives can exist in different tautomeric forms. mdpi.com For 3-ethyl-1H-pyrazole-4-carbaldehyde, the proton on the pyrazole ring can reside on either of the two nitrogen atoms, leading to two possible tautomers. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the most stable form in the gas phase and in different solvents. mdpi.com The presence of the hydrochloride salt may also influence the tautomeric equilibrium.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are invaluable for studying the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. eurasianjournals.com These simulations can provide a dynamic picture of the interactions at the atomic level.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. umich.edu For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the potential energy surface of the reaction.
By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified. This provides a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. Such studies can be instrumental in optimizing reaction conditions and in designing new synthetic routes to related compounds.
Synthetic Utility of 3 Ethyl 1h Pyrazole 4 Carbaldehyde Hydrochloride As a Precursor in Diverse Research Applications
Building Block for Complex Heterocyclic Systems and Novel Scaffolds
The pyrazole-4-carbaldehyde framework is a highly effective starting point for the construction of fused and complex heterocyclic systems. The aldehyde functional group provides a reactive site for condensation and cyclization reactions, enabling the annulation of additional rings onto the pyrazole (B372694) core. semanticscholar.org This strategy is widely employed to generate novel molecular scaffolds with potential applications in pharmaceuticals and other fields.
Researchers have demonstrated that pyrazole-4-carbaldehydes can be transformed into a variety of fused bicyclic and tricyclic systems. semanticscholar.org For instance, condensation reactions with active methylene compounds, followed by intramolecular cyclization, lead to the formation of pyrazolo-fused pyridines, pyrimidines, and pyridazines. semanticscholar.orgasianpubs.org The Vilsmeier-Haack reaction, often used to synthesize pyrazole-4-carbaldehydes from hydrazones, is a key step in creating these versatile intermediates. nih.govsemanticscholar.org The subsequent reactions of the aldehyde group are central to building molecular complexity. For example, condensation with 5-amino-3-methyl-1H-pyrazole can yield chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one derivatives. nih.gov
The table below illustrates the utility of the pyrazole-4-carbaldehyde scaffold in synthesizing various fused heterocyclic systems.
| Starting Material Class | Reagent(s) | Resulting Heterocyclic System |
| Pyrazole-4-carbaldehyde | Ethyl azidoacetate | Pyrrolo[2,3-c]pyrazole semanticscholar.org |
| Pyrazole-4-carbaldehyde | Cyclopentanone / Cyclohexanone | Cyclopenta/Cyclohexa[b]pyrazolo[4,3-e]pyridine semanticscholar.org |
| Pyrazole-4-carbaldehyde | Hydrazine (B178648) / Methylhydrazine | Pyrazolo[3,4-d]pyridazin-4-one semanticscholar.org |
| Pyrazole-4-carbaldehyde | 2-Amino-5-arylthiophene-3-carbonitrile | Thiophene-derived pyrazoles nih.gov |
| Pyrazole-4-carbaldehyde | Malononitrile, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | 1,4-Dihydropyrano[2,3-c]pyrazoles nih.gov |
Role in the Synthesis of Potential Agrochemicals and Specialty Chemicals
The pyrazole nucleus is a common structural motif in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides. ktu.educhemimpex.com The specific substitution pattern on the pyrazole ring is crucial for its biological activity. 3-Ethyl-1H-pyrazole-4-carbaldehyde hydrochloride serves as an important intermediate for creating new pyrazole derivatives with potential agrochemical applications.
The aldehyde group can be readily converted into other functionalities, such as imines (Schiff bases), oximes, or hydrazones, which can then be further modified or act as the basis for new heterocyclic rings. asianpubs.org This synthetic flexibility allows for the systematic modification of the molecule to optimize its efficacy and selectivity as an agrochemical agent. For example, derivatives of pyrazole-4-carbaldehyde are used as precursors for formulating novel pesticides and herbicides, contributing to the development of new crop protection products. chemimpex.com
| Pyrazole Derivative Type | Application Area | Role of Pyrazole-4-Carbaldehyde |
| Substituted Pyrazolecarboxamides | Fungicides | Precursor for amide bond formation after oxidation of the aldehyde. |
| Phenylpyrazole derivatives | Insecticides | Aldehyde allows for chain extension and functionalization. |
| Pyrazole-based herbicides | Herbicides | Serves as a scaffold for attaching various functional groups to tune activity. chemimpex.com |
Precursor for Advanced Organic Materials Research
The unique electronic properties of the pyrazole ring make it an attractive component for advanced organic materials. Pyrazole-containing compounds have been investigated for their potential in developing dyes, pigments, and functional polymers. ktu.educhemimpex.com The this compound molecule is a valuable precursor in this field, as the aldehyde group facilitates the incorporation of the pyrazole unit into larger conjugated systems.
This is particularly relevant in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The aldehyde can undergo reactions like Knoevenagel or Wittig condensations to extend the π-conjugated system, which is essential for tuning the electronic and photophysical properties of the material. The ability to create extended aromatic systems from pyrazole-4-carbaldehydes makes them versatile building blocks for novel organic materials. mdpi.com
| Material Type | Application | Synthetic Role of Pyrazole-4-Carbaldehyde |
| Conjugated Polymers | Organic Electronics | Monomer precursor; aldehyde group used for polymerization reactions. chemimpex.com |
| Dyes and Pigments | Colorants | Chromophore precursor; aldehyde condensation with active methylene compounds. chemimpex.com |
| Organic Light-Emitting Diodes (OLEDs) | Display Technology | Building block for synthesizing emissive or charge-transport materials. mdpi.com |
| Dye-Sensitized Solar Cells (DSSCs) | Renewable Energy | Scaffold for organic dyes (sensitizers). mdpi.com |
Strategic Intermediate in the Exploration of Structure-Reactivity Relationships
Structure-activity relationship (SAR) studies are fundamental to the fields of medicinal chemistry and agrochemistry, aiming to understand how a molecule's structure correlates with its biological activity. This compound is an ideal intermediate for such studies due to the synthetic accessibility of its aldehyde group.
The aldehyde function acts as a versatile chemical handle, allowing for a wide range of modifications. It can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into imines, oximes, and hydrazones. researchgate.netumich.edu Each of these new functional groups can then be used in subsequent reactions (e.g., esterification, amidation, or cross-coupling reactions) to generate a library of related compounds. ktu.edu By systematically altering the substituents at the 4-position of the pyrazole ring and evaluating the biological activity of the resulting analogues, researchers can develop a comprehensive understanding of the SAR. This knowledge is crucial for designing more potent and selective molecules, whether for therapeutic or agricultural purposes. nih.govnih.gov
| Aldehyde Transformation | Resulting Functional Group | Purpose in SAR Studies |
| Reduction (e.g., with NaBH₄) | Hydroxymethyl (-CH₂OH) | Introduce hydrogen bond donor capability; precursor for ethers/esters. researchgate.net |
| Oxidation (e.g., with PCC) | Carboxylic Acid (-COOH) | Introduce acidic center; precursor for amides/esters. researchgate.net |
| Reductive Amination | Amine (-CH₂NR₂) | Introduce basic center; explore ionic interactions. researchgate.net |
| Condensation with Hydroxylamine (B1172632) | Oxime (-CH=NOH) | Introduce new geometry and hydrogen bonding patterns. researchgate.net |
| Wittig Reaction | Alkene (-CH=CR₂) | Extend carbon framework; explore steric and electronic effects. |
Future Research Directions and Unexplored Avenues for 3 Ethyl 1h Pyrazole 4 Carbaldehyde Hydrochloride
Development of Asymmetric Synthesis Routes
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, as different enantiomers can exhibit vastly different biological activities and physical properties. Currently, the synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde and its hydrochloride salt is likely to be racemic. The development of asymmetric synthesis routes to obtain specific enantiomers of this compound or its derivatives would be a significant advancement.
One potential approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary could be temporarily attached to the pyrazole (B372694) nitrogen or the ethyl group, directing subsequent reactions to occur stereoselectively. A reported asymmetric synthesis of a different pyrazole derivative utilized tert-butanesulfinamide as a chiral auxiliary to achieve high diastereoselectivity. rsc.org A similar strategy could be adapted for 3-ethyl-1H-pyrazole-4-carbaldehyde.
Another promising avenue is the use of stereoselective catalytic reactions. A cascade reaction involving a 1,3-dipolar cycloaddition of a diazo compound with an alkyne, followed by a mdpi.comnih.gov-sigmatropic rearrangement, has been successfully employed for the synthesis of chiral pyrazoles with a stereogenic group at the nitrogen atom. uniovi.es Exploring such modern synthetic methodologies could lead to efficient and highly stereoselective routes to chiral derivatives of 3-ethyl-1H-pyrazole-4-carbaldehyde.
| Potential Asymmetric Synthesis Strategy | Description | Key Advantage |
| Chiral Auxiliary Approach | Temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. | Well-established methodology with predictable outcomes. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High catalytic efficiency, allowing for the use of small amounts of the chiral catalyst. |
| 1,3-Dipolar Cycloaddition/ mdpi.comnih.gov-Sigmatropic Rearrangement | A cascade reaction that can introduce chirality at the N-1 position of the pyrazole ring. uniovi.es | Access to structurally diverse chiral pyrazoles with stereoretention. uniovi.es |
Investigation of Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable tool in organic synthesis. The pyrazole scaffold is present in several known organocatalysts. Given the structural features of 3-ethyl-1H-pyrazole-4-carbaldehyde, both its synthesis via organocatalytic methods and the application of its derivatives as organocatalysts are worthy of investigation.
An organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates has been developed for the synthesis of substituted pyrazoles. chemistryviews.orgnih.gov This approach, catalyzed by secondary amines, offers a green and efficient route to pyrazoles with high regioselectivity. chemistryviews.orgnih.gov Adapting this methodology for the synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde could provide a more environmentally friendly and cost-effective synthetic route.
Furthermore, chiral derivatives of 3-ethyl-1H-pyrazole-4-carbaldehyde could be designed and synthesized to act as novel organocatalysts. Chiral pyrazole derivatives have been successfully used as organocatalysts in asymmetric reactions, such as the Henry reaction. mjcce.org.mk The aldehyde functionality in the target molecule could be modified to incorporate other catalytic moieties, or the pyrazole ring itself could act as a coordinating ligand in bifunctional catalysts.
Integration into Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. galchimia.comnih.gov The synthesis of pyrazole derivatives has been successfully translated to continuous-flow systems, leading to significant reductions in reaction times and improved yields. mdpi.comgalchimia.comresearchgate.net
A two-stage flow process for the synthesis of pyrazoles from acetophenones has been reported, demonstrating the feasibility of multi-step syntheses in a continuous manner. galchimia.com Similarly, a multistep continuous flow setup has been developed for the four-step conversion of anilines into pyrazole products. scispace.comnih.gov These examples highlight the potential for developing a robust and scalable continuous-flow synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride. Such a process would be highly beneficial for industrial applications where large quantities of the compound may be required. The automation of this flow synthesis would further enhance its efficiency and reproducibility.
| Benefit of Flow Chemistry | Impact on Synthesis of this compound |
| Enhanced Safety | Allows for the safe handling of potentially hazardous reagents and intermediates by using small reactor volumes. scispace.comnih.gov |
| Improved Scalability | Enables seamless scaling from laboratory to production scale without the need for re-optimization. galchimia.com |
| Precise Reaction Control | Offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov |
| Automation | Facilitates automated synthesis, purification, and analysis, accelerating the discovery and development of new derivatives. rsc.org |
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions as they occur. researchgate.netrsc.orgresearchgate.net
Applying these techniques to the synthesis of this compound would provide valuable insights into the reaction pathway, the formation of intermediates, and the influence of various reaction parameters on the yield and purity of the product. For instance, in-situ FTIR could be used to track the consumption of starting materials and the formation of the pyrazole ring. rsc.org ¹H NMR reaction monitoring has been used to follow the progress of a pyrazole synthesis, providing detailed information about the species present in the reaction mixture at different time points. researchgate.net This data can be used to develop accurate kinetic models, which are essential for process optimization and control, particularly in a flow chemistry setup.
Computational Design of Novel Derivatives with Engineered Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.goveurasianjournals.com These methods can be used to predict the properties of molecules and to design new compounds with desired characteristics. For this compound, computational approaches can be employed to explore the vast chemical space of its potential derivatives.
Molecular docking studies can be used to predict the binding affinity of novel pyrazole derivatives to specific biological targets, such as enzymes or receptors. nih.govmdpi.comscispace.com This can guide the design of new drug candidates with improved potency and selectivity. nih.govmdpi.com Density functional theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. researchgate.netrsc.org By combining these computational techniques, it is possible to rationally design novel derivatives of 3-ethyl-1H-pyrazole-4-carbaldehyde with engineered properties for a wide range of applications, from pharmaceuticals to materials science. For example, new pyrazole derivatives have been designed and evaluated as potential anticancer agents based on computational predictions. researchgate.netbohrium.com
| Computational Method | Application for 3-Ethyl-1H-Pyrazole-4-Carbaldehyde Derivatives |
| Molecular Docking | Predicting the interaction of derivatives with biological targets to design potential new drugs. nih.govscispace.com |
| Density Functional Theory (DFT) | Calculating electronic properties to understand reactivity and guide the synthesis of new materials. researchgate.netrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives based on their chemical structure. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of derivatives in biological systems to understand their mechanism of action. nih.goveurasianjournals.com |
While the current literature on this compound is limited, the compound holds significant potential for future research and development. The exploration of asymmetric synthesis, organocatalytic applications, flow chemistry, advanced spectroscopic monitoring, and computational design represents a frontier of chemical research that could unlock the full potential of this versatile molecule. By pursuing these unexplored avenues, scientists can pave the way for the discovery of novel compounds with valuable applications in medicine, agriculture, and materials science. The strategic combination of these modern approaches will be instrumental in transforming this simple building block into a source of innovative chemical entities.
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via Vilsmeier-Haack formylation of substituted pyrazoles, as demonstrated for structurally related pyrazole-4-carbaldehydes . Key parameters include:
- Reagent stoichiometry : Excess POCl₃ or DMF may improve aldehyde group introduction.
- Temperature control : Reactions typically proceed at 80–100°C to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the hydrochloride salt .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic analysis : Use - and -NMR to verify substituent positions (e.g., aldehyde proton at ~9.8 ppm, ethyl group splitting patterns) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.22 Å) for crystallizable derivatives .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1) .
Advanced Research Questions
Q. How do electronic and steric effects of the ethyl and hydrochloride groups influence reactivity in nucleophilic additions?
- Steric hindrance : The 3-ethyl group may slow nucleophilic attack at the 4-carbaldehyde position compared to methyl analogs.
- Hydrochloride salt : Enhances solubility in polar solvents (e.g., DMSO/water), facilitating reactions under mild conditions. Kinetic studies using -NMR or in-situ IR can track reaction progress .
Q. What strategies address contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?
- Comparative SAR studies : Systematically compare bioactivity of 3-ethyl derivatives with 3-methyl or 5-chloro analogs (e.g., antimicrobial assays in E. coli or S. aureus) .
- Dose-response validation : Use standardized protocols (e.g., MIC values) to minimize variability between labs .
Q. How can computational methods predict the compound’s electronic properties for drug design?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. For example, the aldehyde group’s electrophilicity can be quantified via partial charge distribution .
- Molecular docking : Simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic targets .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating the hydrochloride salt with high purity?
Q. How can researchers mitigate solubility limitations in aqueous biological assays?
- Co-solvent systems : Use DMSO/PBS (≤5% DMSO) to maintain compound stability .
- Prodrug derivatization : Convert the aldehyde to a Schiff base or oxime for improved bioavailability .
Comparative and Mechanistic Studies
Q. How does substituting ethyl with bulkier groups (e.g., isopropyl) alter the compound’s crystallographic packing?
- X-ray diffraction : Compare unit cell parameters (e.g., space group symmetry) and hydrogen-bonding networks .
- Thermal analysis : DSC/TGA can reveal differences in melting points and thermal stability .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?
- Isotopic labeling : Use - or -labeled substrates to track reaction pathways via NMR .
- Kinetic isotope effects : Compare reaction rates (e.g., deuteration at the pyrazole ring) to identify rate-determining steps .
Data Reproducibility and Validation
Q. How can researchers validate synthetic protocols across different laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
